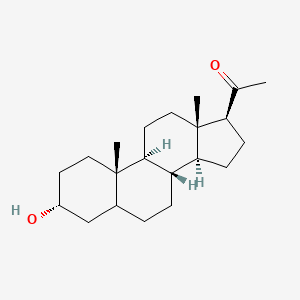

Tetrahydroprogesterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Actividad Biológica

Tetrahydroprogesterone (THP), also known as 3α,5α-tetrahydroprogesterone or allopregnanolone, is a neuroactive steroid derived from progesterone. It has garnered significant interest due to its diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of THP, focusing on its neuroprotective, anxiolytic, and anti-inflammatory properties supported by various studies.

Neuroprotective Effects

THP has been shown to exert neuroprotective effects in several models of neurological disorders. Research indicates that THP can inhibit neuroinflammation and promote neuronal survival under stress conditions. For instance, in a study involving lipopolysaccharide (LPS)-activated microglial cells, THP significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and MCP-1, demonstrating its potential to modulate immune responses in the brain .

Table 1: Inhibition of Pro-inflammatory Cytokines by THP

| Cytokine | LPS Treatment (pg/mL) | THP Treatment (0.5 μM) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 150 ± 10 | 33 ± 5 | 78 |

| MCP-1 | 200 ± 15 | 38 ± 7 | 81 |

| IL-6 | 120 ± 8 | 22 ± 4 | 83 |

Anxiolytic Properties

THP has been characterized as an anxiolytic agent. In animal models, it has been shown to counteract anxiety induced by corticotropin-releasing hormone (CRH). Doses of THP were effective in reducing anxiety-like behaviors in rats, suggesting its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress .

Case Study: Effects on Anxiety

In a controlled study, rats administered with THP at doses of 5 and 10 micrograms intracerebroventricularly displayed reduced anxiety responses compared to controls. The results indicate that THP can effectively mitigate the anxiogenic effects of stress hormones .

The mechanisms underlying the biological activity of THP are multifaceted. It is known to interact with various neurotransmitter systems, including GABAergic and glutamatergic pathways. THP enhances GABA receptor activity, leading to increased inhibitory neurotransmission, which contributes to its anxiolytic effects .

| Mechanism | Description |

|---|---|

| GABA Receptor Modulation | Enhances GABAergic transmission, reducing anxiety |

| Inhibition of HPA Axis | Reduces ACTH and corticosterone release during stress |

| Neuroinflammatory Pathway | Suppresses pro-inflammatory cytokine production |

Clinical Implications

The clinical relevance of THP is underscored by its potential therapeutic applications in mood disorders and neurodegenerative diseases. Studies have suggested that alterations in THP levels may be associated with conditions such as depression and anxiety disorders. For example, patients with major depressive disorder exhibited lower levels of neuroactive steroids including THP before undergoing electroconvulsive therapy (ECT) .

Research Findings

In a cohort study involving pharmacotherapy-resistant depressed patients, ECT treatment was associated with significant increases in plasma concentrations of neuroactive steroids including THP. This suggests that restoring normal levels of neuroactive steroids may be beneficial for mood regulation .

Aplicaciones Científicas De Investigación

Psychiatric Applications

Anxiolytic Effects

Tetrahydroprogesterone has been shown to counteract anxiety induced by corticotropin-releasing hormone in animal models. Studies indicate that at doses of 5 and 10 micrograms administered intracerebroventricularly, this compound effectively mitigated the anxiogenic effects of corticotropin-releasing hormone, demonstrating its potential as an anxiolytic agent .

Depressive Disorders

Research highlights this compound's role in alleviating depressive symptoms, particularly in women with premenstrual dysphoric disorder. A study indicated significant reductions in depressive symptoms comparable to traditional antidepressants .

Neurological Applications

Neuroprotection

this compound exhibits neuroprotective properties, particularly following traumatic brain injury. In rodent models, administration of this compound has been associated with reduced neuronal damage and improved functional recovery post-injury. This effect is believed to be mediated through its interactions with GABA receptors and modulation of neuroinflammatory responses .

Multiple Sclerosis

In the context of multiple sclerosis, this compound levels were found to be altered in patients' cerebrospinal fluid. Studies suggest that supplementation may limit neuroinflammation and associated neuropathology in experimental models of multiple sclerosis .

Endocrine Applications

Stress Response Modulation

this compound influences the endocrine response to stress by exerting glucocorticoid-like effects on vasopressin gene transcription. It has been shown to attenuate the endocrine response to stressors, suggesting a potential therapeutic role in stress-related disorders .

Case Studies and Clinical Trials

| Study | Population | Findings | |

|---|---|---|---|

| Wolkowitz et al., 1999 | Women with premenstrual dysphoric disorder | Significant reduction in depressive symptoms | This compound comparable to traditional antidepressants |

| Frye et al., 2011 | Rodent models | Reduced anxiety and improved social behavior | Supports anxiolytic properties of this compound |

| Patchev et al., 1996 | Rat models under stress | Attenuated stress response and gene transcription changes | Suggests therapeutic potential for stress-related conditions |

Propiedades

Fórmula molecular |

C21H34O2 |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16+,17-,18+,19+,20+,21-/m1/s1 |

Clave InChI |

AURFZBICLPNKBZ-JMTGGFPBSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Sinónimos |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.